Product packaging for Butyl 3-methylisoxazole-5-carboxylate(Cat. No.:CAS No. 85153-59-9)

Butyl 3-methylisoxazole-5-carboxylate

Cat. No.: B1598442
CAS No.: 85153-59-9
M. Wt: 183.2 g/mol
InChI Key: HTRHSZZDBULAMQ-UHFFFAOYSA-N
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Description

Significance and Research Landscape of Isoxazole (B147169) Scaffolds in Modern Organic Synthesis

The isoxazole ring, a five-membered heterocycle containing adjacent nitrogen and oxygen atoms, is a privileged scaffold in medicinal chemistry and materials science. nih.govresearchgate.net Its unique electronic and structural properties contribute to a wide range of biological activities, leading to the incorporation of the isoxazole moiety into numerous approved pharmaceutical agents. nih.gov The isoxazole framework is a key component in drugs exhibiting anticancer, anti-inflammatory, and antibacterial properties. nih.gov Beyond pharmaceuticals, isoxazole derivatives are integral to the development of agrochemicals and advanced organic materials. The continuous exploration of novel synthetic routes to functionalized isoxazoles remains an active and vital area of research in organic chemistry. researchgate.net

Structural Characteristics and Foundational Reactivity of Isoxazole Carboxylic Esters

The ester moiety provides a reactive handle for a variety of chemical transformations. Hydrolysis of the ester, typically under basic conditions, yields the corresponding carboxylic acid. chemicalbook.com This transformation is a common step in the synthesis of more complex molecules where the carboxylic acid can be converted into amides, acid chlorides, or other functional groups. The synthesis of isoxazole carboxylic esters often involves the cyclization of a suitable precursor, such as the reaction of a β-ketoester with hydroxylamine (B1172632) or a 1,3-dipolar cycloaddition.

Specific Focus on Butyl 3-methylisoxazole-5-carboxylate within the Context of Disubstituted Isoxazole Carboxylates

This compound is a specific example of a disubstituted isoxazole, featuring a methyl group at the 3-position and a butyl carboxylate group at the 5-position. The synthesis of this particular ester is not extensively documented in readily available literature; however, its preparation can be logically inferred from established synthetic routes for its constituent parts and related analogues.

The parent acid, 3-methylisoxazole-5-carboxylic acid, can be synthesized through a multi-step process. One reported method involves the reaction of acetaldoxime (B92144) with propargyl alcohol to form (3-methylisoxazole-5-yl)methanol, which is subsequently oxidized to the desired carboxylic acid using Jones reagent. guidechem.com An alternative pathway to the acid is through the hydrolysis of its ethyl ester, ethyl 3-methylisoxazole-5-carboxylate, using a base such as sodium hydroxide (B78521). chemicalbook.com

Once the 3-methylisoxazole-5-carboxylic acid is obtained, the butyl ester can be prepared through standard esterification methods, such as a Fischer esterification with butanol under acidic catalysis.

The isomeric compound, butyl 5-methylisoxazole-3-carboxylate, has been the subject of more extensive computational analysis. For this isomer, the structure consists of a 5-methylisoxazole (B1293550) ring with a butyl ester at the 3-position. vulcanchem.com The isoxazole ring provides a rigid framework, while the butyl ester group introduces lipophilicity. vulcanchem.com It is reasonable to assume that this compound would exhibit similar general physicochemical characteristics, although the different placement of the substituents will lead to distinct properties.

Below are tables detailing the available data for this compound and its immediate precursors.

Physicochemical Properties and Spectral Data

Compound NameMolecular FormulaMolecular Weight ( g/mol )AppearanceNMR Data
3-Methylisoxazole-5-carboxylic Acid C₅H₅NO₃127.10White solid chemicalbook.com¹H NMR (300 MHz, MeOD) δ 6.90 (s, 1H), 2.35 (s, 3H); ¹³C NMR (75 MHz, MeOD) δ 161.05, 160.82, 158.16, 109.46, 9.81 guidechem.com
Ethyl 3-methylisoxazole-5-carboxylate C₇H₉NO₃155.15--
Methyl 3-methylisoxazole-5-carboxylate C₆H₇NO₃141.12--
This compound C₉H₁₃NO₃183.20-Not available

Note: Experimental data for this compound is limited. The table includes data for closely related precursors.

Predicted Physicochemical Properties for Isoxazole Esters

Compound NameXlogP (Predicted)Monoisotopic Mass (Da)
Methyl 3-methylisoxazole-5-carboxylate 1.0141.04259 uni.lu
Ethyl 3-methylisoxazole-5-carboxylate 1.3155.05824 uni.lu
Butyl 5-methylisoxazole-3-carboxylate (Isomer) 2.3183.08954 uni.lu

Note: This table presents predicted values to illustrate the expected trend in lipophilicity with increasing ester chain length. Data for the isomeric butyl ester is included for comparison.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H13NO3 B1598442 Butyl 3-methylisoxazole-5-carboxylate CAS No. 85153-59-9

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

butyl 3-methyl-1,2-oxazole-5-carboxylate
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InChI

InChI=1S/C9H13NO3/c1-3-4-5-12-9(11)8-6-7(2)10-13-8/h6H,3-5H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HTRHSZZDBULAMQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCOC(=O)C1=CC(=NO1)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20234300
Record name Butyl 3-methylisoxazole-5-carboxylate
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Molecular Weight

183.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

85153-59-9
Record name Butyl 3-methyl-5-isoxazolecarboxylate
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Record name Butyl 3-methylisoxazole-5-carboxylate
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Record name Butyl 3-methylisoxazole-5-carboxylate
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Record name Butyl 3-methylisoxazole-5-carboxylate
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Chemical Reactivity and Transformational Chemistry of Butyl 3 Methylisoxazole 5 Carboxylate Analogs

Functional Group Interconversions on the Isoxazole (B147169) Ring System

The functional groups attached to the isoxazole core, particularly the ester moiety at the 5-position, provide a handle for a variety of chemical transformations. These interconversions are crucial for the diversification of the isoxazole scaffold.

Hydrolysis Reactions to Yield Corresponding Carboxylic Acids

The hydrolysis of the butyl ester of 3-methylisoxazole-5-carboxylate to its corresponding carboxylic acid, 3-methylisoxazole-5-carboxylic acid, is a fundamental transformation. This reaction is typically achieved under basic or acidic conditions.

Under basic conditions, such as treatment with sodium hydroxide (B78521) in a mixture of water, tetrahydrofuran, and methanol, the saponification of the corresponding ethyl ester proceeds efficiently at room temperature over several hours to yield the carboxylate salt. chemicalbook.com Subsequent acidification with a mineral acid like hydrochloric acid precipitates the free carboxylic acid in high yield. chemicalbook.com For instance, the hydrolysis of 3-methyl-isoxazole-5-carboxylic acid ethyl ester with sodium hydroxide in a THF/methanol/water system at 20°C for 18-20 hours, followed by acidification, affords 3-methylisoxazole-5-carboxylic acid in 90% yield. chemicalbook.com

Acid-catalyzed hydrolysis is also an effective method. For example, the hydrolysis of the isomeric ethyl-5-methylisoxazole-4-carboxylate has been successfully carried out using 60% aqueous sulfuric acid, proving to be more efficient than a mixture of acetic acid and HCl. google.com This method also resulted in a shorter reaction time and higher yield compared to the mixed acid system. google.com These findings suggest that similar conditions could be applied to butyl 3-methylisoxazole-5-carboxylate.

The kinetics of ester hydrolysis are influenced by the nature of the alkyl group. Generally, the rate of base-catalyzed hydrolysis tends to decrease with increasing size of the alkyl group in the ester due to steric hindrance at the carbonyl carbon, which is the site of nucleophilic attack by the hydroxide ion.

Table 1: Conditions for Hydrolysis of Isoxazole Esters

Isoxazole Ester AnalogReagents and ConditionsProductYield (%)Reference
3-Methyl-isoxazole-5-carboxylic acid ethyl ester1. NaOH, H₂O, THF, MeOH, 20°C, 18-20h; 2. HCl3-Methyl-isoxazole-5-carboxylic acid90 chemicalbook.com
Ethyl-5-methylisoxazole-4-carboxylate60% aq. H₂SO₄, reflux, 3.5h5-Methylisoxazole-4-carboxylic acidHigh google.com
Isoxazole-substituted carboxylic acid methyl esteraq. NaOHCorresponding carboxylic acidGood researchgate.net

Decarboxylation Processes and Their Mechanistic Investigations

The decarboxylation of isoxazole carboxylic acids, formed from the hydrolysis of their corresponding esters, is a significant reaction that can lead to the synthesis of substituted isoxazoles. The ease of decarboxylation is highly dependent on the position of the carboxylic acid group on the isoxazole ring.

While specific studies on the decarboxylation of 3-methylisoxazole-5-carboxylic acid are not extensively documented, the decarboxylation of its isomer, 5-methylisoxazole-3-carboxylic acid, has been reported. researchgate.net The process generally requires heating, often in the presence of a catalyst, to expel carbon dioxide. libretexts.org For many heterocyclic carboxylic acids, decarboxylation proceeds via an electrophilic substitution mechanism where a proton replaces the carboxyl group. The stability of the intermediate formed during this process plays a crucial role in the reaction's feasibility. libretexts.org

In some cases, particularly with β-keto acid analogs or highly activated systems, decarboxylation can occur spontaneously or under mild conditions. masterorganicchemistry.com For instance, some 5-hydroxyoxazole-4-carboxylic acid derivatives have been found to be unstable and readily undergo decarboxylation. nih.gov The decarboxylation of isoxazole-5-carboxylic acids is generally considered to be more challenging than that of the 3- or 4-isomers due to the electronic properties of the ring.

Table 2: Decarboxylation of Related Heterocyclic Carboxylic Acids

Carboxylic AcidConditionsProductObservationsReference
5-Methylisoxazole-3-carboxylic acidHeating5-Methylisoxazole (B1293550)Reaction proceeds to yield the decarboxylated product. researchgate.net
Benzoic acidSoda lime, heatBenzeneStandard method for decarboxylation of aromatic acids. libretexts.org
5-Hydroxyoxazole-4-carboxylic acid derivativesMild conditionsAzlactoneReadily undergoes decarboxylation. nih.gov

Nucleophilic Substitution Reactions on Substituted Isoxazole Carboxylates

Nucleophilic substitution reactions on this compound analogs can occur either at the ester carbonyl carbon or on the isoxazole ring itself.

Substitution at the Ester Carbonyl: The ester group can readily undergo nucleophilic acyl substitution with various nucleophiles. For example, reaction with amines (ammonolysis) leads to the formation of the corresponding amides. The synthesis of 3,4-diaryl-isoxazole-5-carboxamides has been achieved from the corresponding ethyl esters, indicating the feasibility of this transformation. researchgate.net This type of reaction is fundamental in creating diverse libraries of compounds for biological screening.

Substitution on the Isoxazole Ring: Nucleophilic aromatic substitution (SNAr) on the isoxazole ring is also possible, particularly when the ring is activated by electron-withdrawing groups. For instance, 5-nitroisoxazoles readily undergo SNAr reactions with a variety of nucleophiles, where the nitro group is displaced. rsc.org While the ester group in this compound is electron-withdrawing, it is a much weaker activating group than a nitro group, making direct SNAr on the ring less facile without further activation. However, the synthesis of 5-amino-3-arylaminoisoxazole-4-carboxylates from thioxopropanoates and hydroxylamine (B1172632) showcases the introduction of amino groups onto the isoxazole ring system through a cyclization-substitution pathway. beilstein-journals.org

Table 3: Nucleophilic Substitution Reactions on Isoxazole Carboxylates

SubstrateNucleophile/ReagentsProduct TypeReaction TypeReference
Ethyl 3,4-diaryl-isoxazole-5-carboxylatesAmines3,4-Diaryl-isoxazole-5-carboxamidesNucleophilic Acyl Substitution researchgate.net
5-NitroisoxazolesVarious O, N, S nucleophiles5-Substituted isoxazolesNucleophilic Aromatic Substitution (SNAr) rsc.org
ThioxopropanoatesHydroxylamineMethyl 5-amino-3-arylaminoisoxazole-4-carboxylatesCyclization/Substitution beilstein-journals.org

Ring Transformations and Rearrangement Reactions of Isoxazole Esters

The isoxazole ring, being a strained heterocyclic system, can undergo a variety of fascinating ring transformation and rearrangement reactions, often triggered by heat, light, or catalysts. These reactions provide access to other important heterocyclic systems.

Controlled Isoxazole-Azirine-Oxazole Isomerization Studies

Isoxazole esters can undergo thermal or metal-catalyzed isomerization to oxazoles through a transient 2H-azirine intermediate. This transformation typically involves the cleavage of the weak N-O bond of the isoxazole ring.

For example, Fe(II)-catalyzed isomerization of 4-acyl-5-methoxyisoxazoles under milder conditions allows for the isolation of the transient 2-acyl-2-(methoxycarbonyl)-2H-azirines. These azirines can then be selectively converted into either isoxazoles under catalytic conditions or into oxazoles under non-catalytic thermolysis. The outcome of the reaction is highly dependent on the substituents on the isoxazole core and the reaction conditions.

Investigation of Boulton–Katritzky Rearrangements and Related Cascade Transformations

The Boulton–Katritzky rearrangement is a thermal or base-catalyzed isomerization of 3-acylamino- or 3-acylhydrazono-isoxazoles and related systems, leading to the formation of a new heterocyclic ring. This rearrangement involves a researchgate.netmasterorganicchemistry.com-dipolar cyclization followed by ring opening and re-cyclization.

While direct examples involving this compound are scarce, studies on related isoxazole systems demonstrate the utility of this rearrangement. For instance, isoxazolo[4,5-b]pyridine-3-carbaldehyde arylhydrazones have been shown to undergo a base-promoted Boulton–Katritzky rearrangement to yield 3-hydroxy-2-(2-aryl researchgate.netresearchgate.netmdpi.comtriazol-4-yl)pyridines in excellent yields. beilstein-journals.orgbeilstein-journals.org The reaction is initiated by deprotonation, followed by a cascade of transformations involving the isoxazole ring. The nature of the substituents on the arylhydrazone moiety can significantly influence the outcome of the rearrangement. beilstein-journals.org This type of transformation highlights the potential of the isoxazole ring as a latent synthon for the construction of other complex heterocyclic frameworks.

Table 4: Ring Transformation and Rearrangement Reactions of Isoxazole Derivatives

Starting MaterialReagents/ConditionsProduct TypeTransformationReference
4-Acyl-5-methoxyisoxazolesFe(II) catalyst, MeCN, 50°C then Dioxane, 105°CIsoxazole-4-carboxylic estersIsoxazole-Azirine-Isoxazole Isomerization researchgate.net
4-Acyl-5-methoxyisoxazolesFe(II) catalyst, MeCN, 50°C then o-dichlorobenzene, 170°COxazole-4-carboxylatesIsoxazole-Azirine-Oxazole Isomerization researchgate.net
Isoxazolo[4,5-b]pyridine-3-carbaldehyde arylhydrazonesK₂CO₃, DMF, 60°C3-Hydroxy-2-(2-aryl researchgate.netresearchgate.netmdpi.comtriazol-4-yl)pyridinesBoulton–Katritzky Rearrangement beilstein-journals.orgbeilstein-journals.org
3-Amino-5-methylisoxazoleArylisothiocyanatesRearranged heterocyclic productsBoulton–Katritzky Rearrangement researchgate.net

Reductive Ring Opening Pathways Leading to Enaminone Derivatives

The cleavage of the N-O bond in the isoxazole ring is a synthetically powerful transformation that unmasks a 1,3-dicarbonyl-like functionality. Reductive ring-opening pathways are particularly significant as they provide access to β-aminoenones, also known as enaminones, which are important intermediates in the synthesis of various nitrogen-containing heterocycles. rsc.orgacs.org

Several methods have been developed to achieve this transformation. Classical approaches often involve catalytic hydrogenolysis using reagents like Raney-nickel or Palladium on carbon (Pd/C). acs.org However, these methods can sometimes lead to over-reduction of other functional groups within the molecule. More contemporary methods utilize metal reagents and catalysts that offer greater selectivity. Molybdenum hexacarbonyl, Mo(CO)₆, in the presence of water, has been shown to effectively cleave the N-O bond of isoxazoles to produce β-aminoenones in good yields. rsc.orgnih.gov This reaction proceeds under relatively mild conditions and is applicable to a range of substituted isoxazoles.

Recently, a copper-catalyzed reductive ring-cleavage has been identified as a highly efficient and regiosepecific method for producing enaminones, including fluoroalkylated variants. acs.orgacs.org This protocol uses commercially available copper catalysts and a diamine ligand, demonstrating broad functional group tolerance and avoiding undesirable side reactions like defluorination that can occur with other methods. acs.org The reaction is notable for its ability to proceed without affecting reducible groups such as double bonds. acs.org The general transformation involves the selective cleavage of the isoxazole N-O bond, leading to the formation of a stable enaminone derivative. acs.orgrsc.org This pathway is a cornerstone in the metabolic breakdown of certain isoxazole-containing pharmaceuticals, such as razaxaban, where enzymatic reduction in the liver leads to a ring-opened benzamidine (B55565) metabolite. nih.gov

Table 1: Selected Methods for Reductive Ring Opening of Isoxazoles to Enaminones
Isoxazole SubstrateReagents and ConditionsProductYield (%)Reference
Generic Substituted IsoxazoleMo(CO)₆, H₂O, MeCNβ-AminoenoneGood rsc.org
Fluoroalkyl IsoxazoleCopper/Diamine SystemFluoroalkylated EnaminoneHigh acs.org
Non-fluorinated IsoxazolesCopper/Diamine SystemEnaminone72-97% acs.org
3,5-Disubstituted IsoxazolesRaney-Nickel, H₂β-AminoenoneVariable acs.org

Derivatization and Further Functionalization of the Isoxazole Core

Beyond ring-opening reactions, the isoxazole core itself can be functionalized to introduce new substituents and build molecular complexity, all while preserving the valuable heterocyclic skeleton. researchgate.net

The isoxazole ring can undergo electrophilic substitution, although its reactivity is influenced by the substituents already present. numberanalytics.comlibretexts.org The C4 position is generally the most susceptible to electrophilic attack. Halogenation is a common and useful electrophilic substitution reaction for derivatizing isoxazoles.

A variety of 3,5-disubstituted 4-haloisoxazoles can be prepared in good to excellent yields using reagents like iodine monochloride (ICl), iodine (I₂), and bromine (Br₂). acs.org For instance, the iodination of 3,5-disubstituted isoxazoles can be achieved using N-iodosuccinimide (NIS) in the presence of trifluoroacetic acid (TFA). nih.gov Similarly, electrophilic chlorination and bromination have been developed using reagents such as N-chlorosuccinimide (NCS) or trichloroisocyanuric acid (TCCA), which can lead to ring-opening or direct substitution depending on the substrate and reaction conditions. researchgate.net These halogenated isoxazoles are valuable intermediates, serving as precursors for subsequent cross-coupling reactions. nih.govrsc.org

Table 2: Electrophilic Halogenation of Isoxazole Analogs
Isoxazole SubstrateReagentPosition of HalogenationProductReference
3,5-Disubstituted IsoxazoleI₂, ICl, or Br₂C44-Halo-3,5-disubstituted isoxazole acs.org
3,5-Disubstituted IsoxazoleNIS/TFAC44-Iodo-3,5-disubstituted isoxazole nih.gov
Substituted IsoxazoleNCS or TCCAC44-Chloroisoxazole researchgate.netnih.gov

Functionalization can also be directed to the alkyl side chains of the isoxazole ring. A powerful method for this is lateral lithiation, which involves the deprotonation of a C-H bond on a carbon atom adjacent to the heterocyclic ring. The methyl group at the C5 position of 3-substituted-5-methylisoxazoles is particularly susceptible to lithiation due to the inductive effect of the ring oxygen. cdnsciencepub.com

For example, 3,5-dimethylisoxazole (B1293586) can be selectively lithiated at the C5-methyl group using butyllithium (B86547) (BuLi). cdnsciencepub.com The resulting lithiated intermediate is a potent nucleophile that can react with various electrophiles. Quenching this intermediate with carbon dioxide, for instance, provides a straightforward route to 3-methylisoxazole-5-acetic acid. cdnsciencepub.com This strategy allows for the elongation and functionalization of the alkyl side chain, opening avenues for the synthesis of a wide range of derivatives. cdnsciencepub.commdpi.com

Table 3: Functionalization of Isoxazole Side Chains via Lateral Lithiation
SubstrateReagent 1Reagent 2 (Electrophile)ProductYield (%)Reference
3,5-DimethylisoxazoleButyllithiumCO₂3-Methylisoxazole-5-acetic acid73% cdnsciencepub.com
3-Phenyl-5-methylisoxazoleButyllithiumCO₂3-Phenylisoxazole-5-acetic acid81% cdnsciencepub.com

Transition metal-catalyzed cross-coupling reactions are indispensable tools for constructing complex molecular architectures from simpler precursors. researchgate.netrsc.org For isoxazole analogs, these reactions provide a powerful means to form new carbon-carbon bonds at specific positions on the ring, enabling the synthesis of highly functionalized and extended structures. researchgate.net

The Suzuki-Miyaura coupling is widely used for this purpose. researchgate.netresearchgate.net It typically involves the reaction of a haloisoxazole (e.g., a 4-iodo- or 5-bromoisoxazole) with a boronic acid in the presence of a palladium catalyst. nih.govresearchgate.net This reaction has been successfully applied to synthesize various 3,4-diarylisoxazoles and other trisubstituted isoxazoles, which are of pharmacological interest. researchgate.netresearchgate.net The choice of ligand for the palladium catalyst can be crucial for achieving high yields and suppressing side reactions. researchgate.net

The Sonogashira coupling is another key palladium-catalyzed reaction that joins a terminal alkyne with an aryl or vinyl halide. wikipedia.orglibretexts.org This method has been effectively used to synthesize C4-alkynylisoxazoles from 3,5-disubstituted-4-iodoisoxazoles. rsc.orgresearchgate.net Studies have shown that the steric effects of the substituents on the isoxazole ring, particularly at the C3 position, can influence the efficiency of the coupling reaction. rsc.org These coupling reactions significantly expand the synthetic utility of isoxazoles, allowing for the creation of diverse and complex molecular frameworks. researchgate.netnih.gov

Table 4: Transition Metal-Catalyzed Coupling Reactions of Isoxazole Analogs
Reaction TypeIsoxazole SubstrateCoupling PartnerCatalyst SystemProduct TypeYield (%)Reference
Suzuki4-IodoisoxazoleArylboronic acidPd(OAc)₂, SPhos, K₃PO₄3,4-Disubstituted IsoxazoleVariable nih.gov
Suzuki5-BromoisoxazoleArylboronic acidPd₂(dba)₃, P(t-Bu)₃·HBF₄Trisubstituted IsoxazoleGood to High researchgate.net
Sonogashira4-IodoisoxazoleTerminal AlkynePd(acac)₂, PPh₃, CuIC4-AlkynylisoxazoleUp to 98% rsc.org
Sonogashira3-Trifluoromethyl-4-iodoisoxazolePhenylacetylenePd(PPh₃)₂Cl₂Alkynyl-isoxazole80% rsc.org

Advanced Spectroscopic Characterization and Structural Elucidation of Butyl 3 Methylisoxazole 5 Carboxylate and Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the cornerstone of molecular structure elucidation in organic chemistry. For Butyl 3-methylisoxazole-5-carboxylate, a combination of one-dimensional (¹H and ¹³C) and two-dimensional NMR experiments provides a complete assignment of all proton and carbon signals, confirming the connectivity of the butyl ester and the 3-methylisoxazole (B1582632) core.

Comprehensive ¹H and ¹³C NMR Spectral Analysis for Structural Assignment

The ¹H NMR spectrum provides information on the chemical environment and connectivity of protons. The signals for this compound are expected in distinct regions. The butyl chain protons appear as a triplet for the terminal methyl group (H-9), a triplet for the methylene (B1212753) group adjacent to the ester oxygen (H-6), and two multiplets for the central methylene groups (H-7, H-8). The isoxazole (B147169) ring shows a sharp singlet for the methyl group at the C-3 position and another singlet for the lone proton at the C-4 position.

The ¹³C NMR spectrum, often recorded with proton decoupling, shows a single peak for each unique carbon atom. The carbonyl carbon of the ester is typically found in the downfield region around 157-160 ppm. The carbons of the isoxazole ring (C-3, C-4, and C-5) have characteristic shifts, with C-3 and C-5 appearing further downfield due to their attachment to electronegative nitrogen and oxygen atoms. researchgate.net The carbons of the butyl group and the methyl substituent appear in the upfield aliphatic region.

Predicted ¹H and ¹³C NMR Data for this compound Predicted chemical shifts (δ) in ppm. Multiplicity: s = singlet, t = triplet, m = multiplet.

Atom Number ¹H Chemical Shift (ppm) Multiplicity ¹³C Chemical Shift (ppm)
Isoxazole Ring & Substituents
CH₃ (on C-3) ~2.5 s ~12
C-3 - - ~162
H-4 ~6.8 s -
C-4 - - ~107
C-5 - - ~170
Ester Group
C=O - - ~158
H-6 (O-CH₂) ~4.3 t -
C-6 - - ~66
H-7 (-CH₂-) ~1.7 m -
C-7 - - ~30
H-8 (-CH₂-) ~1.4 m -
C-8 - - ~19
H-9 (-CH₃) ~0.9 t -

Application of Two-Dimensional NMR Techniques (e.g., COSY, HMQC, HMBC)

Two-dimensional (2D) NMR experiments are essential for confirming the assignments made from 1D spectra by revealing through-bond and through-space correlations between nuclei.

COSY (Correlation Spectroscopy): This homonuclear experiment identifies protons that are coupled to each other, typically on adjacent carbons. sdsu.edu For this compound, COSY would show correlations between H-6 and H-7, H-7 and H-8, and H-8 and H-9, confirming the sequence of the butyl chain. No other correlations are expected, as the methyl and ring protons are isolated spin systems.

HMQC/HSQC (Heteronuclear Multiple Quantum Coherence/Heteronuclear Single Quantum Coherence): This heteronuclear experiment correlates protons directly to the carbons they are attached to (one-bond C-H correlation). sdsu.edu It is invaluable for assigning the carbon signals of protonated carbons. For instance, the proton signal at ~6.8 ppm would correlate with the carbon signal at ~107 ppm, definitively assigning them as H-4 and C-4, respectively.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC reveals correlations between protons and carbons over two or three bonds, which is critical for piecing together the molecular skeleton. sdsu.edu Key HMBC correlations for this molecule would include:

The methyl protons (~2.5 ppm) correlating to the ring carbons C-3 and C-4.

The ring proton H-4 (~6.8 ppm) correlating to C-3, C-5, and the ester carbonyl carbon (C=O).

The methylene protons H-6 (~4.3 ppm) correlating to the ester carbonyl carbon, C-5 of the ring, and C-7 of the butyl chain.

Predicted 2D NMR Correlations for this compound

Experiment Key Correlations Information Gained
COSY H-6 ↔ H-7, H-7 ↔ H-8, H-8 ↔ H-9 Confirms butyl chain connectivity
HSQC H-4 ↔ C-4; H-6 ↔ C-6; H-7 ↔ C-7; H-8 ↔ C-8; H-9 ↔ C-9; H-methyl ↔ C-methyl Assigns all protonated carbons

| HMBC | H-methyl ↔ C-3, C-4; H-4 ↔ C-3, C-5, C=O; H-6 ↔ C-5, C=O, C-7 | Connects the ester group to the isoxazole ring and confirms substituent positions |

Vibrational Spectroscopy: Fourier Transform Infrared (FT-IR) and Fourier Transform Raman (FT-Raman) Analysis

Vibrational spectroscopy probes the functional groups within a molecule by measuring the absorption of infrared radiation (FT-IR) or the inelastic scattering of laser light (FT-Raman), which correspond to the molecule's vibrational modes. The spectra are often complementary and together provide a comprehensive vibrational profile. nih.gov

For this compound, the FT-IR and FT-Raman spectra would be dominated by characteristic bands from the ester and the isoxazole ring. The most prominent feature is the strong C=O stretching vibration of the ester group. The isoxazole ring contributes with C=N, C=C, and N-O stretching vibrations. nih.govscialert.net The aliphatic butyl chain and methyl group produce characteristic C-H stretching and bending vibrations.

Characteristic Vibrational Frequencies for this compound

Wavenumber (cm⁻¹) Vibrational Mode Expected Intensity
3000-2850 C-H stretch (aliphatic) Medium-Strong
~1730 C=O stretch (ester) Strong
~1610 C=N stretch (isoxazole) Medium
~1570 C=C stretch (isoxazole) Medium-Weak
1470-1380 C-H bend (aliphatic) Medium
1300-1150 C-O stretch (ester) Strong

Mass Spectrometry for Molecular Structure Confirmation and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ionized molecules. It is used to determine the molecular weight and elemental formula of a compound and to gain structural information through analysis of its fragmentation patterns. rsc.org

High-Resolution Mass Spectrometry (HRMS)

HRMS provides a highly accurate mass measurement of the parent ion, often to within a few parts per million (ppm). amazonaws.comcsic.es This accuracy allows for the unambiguous determination of the elemental formula of this compound (C₁₀H₁₅NO₃). For instance, the calculated exact mass for the protonated molecule [M+H]⁺ is 198.1125 g/mol . An experimental HRMS measurement confirming this value would validate the molecular formula.

Electrospray Ionization Mass Spectrometry (ESI-MS)

ESI is a soft ionization technique that typically generates protonated molecules [M+H]⁺ or other adducts (e.g., [M+Na]⁺) with minimal fragmentation in the source. nih.gov When coupled with tandem mass spectrometry (MS/MS), the precursor ion is isolated and fragmented by collision-induced dissociation (CID) to produce a characteristic fragmentation spectrum that helps elucidate the structure. scielo.br

The fragmentation of the [M+H]⁺ ion of this compound would likely proceed through several key pathways:

Loss of Butene: A neutral loss of 56.06 Da (C₄H₈) via a McLafferty rearrangement, resulting in a protonated 3-methylisoxazole-5-carboxylic acid fragment.

Loss of the Butoxy Group: Cleavage of the ester C-O bond to lose a butoxy radical (•OC₄H₉), leading to an acylium ion.

Loss of the Butyl Group: Loss of a butyl radical (•C₄H₉) to form a protonated ester fragment.

Ring Cleavage: Fragmentation of the isoxazole ring itself, a common pathway for this heterocyclic system.

Predicted ESI-MS/MS Fragments for this compound ([C₁₀H₁₅NO₃+H]⁺, m/z 198.11)

m/z (Predicted) Fragment Loss Fragment Structure
142.04 C₄H₈ [M+H - 56]⁺
124.03 C₄H₉O• [M - C₄H₉O]⁺
98.02 C₅H₉O₂• [M - C₅H₉O₂]⁺ (Acylium ion from ring)

X-ray Crystallography for Solid-State Structure Determination

Analysis of Crystal Packing and Intermolecular Interactions

The crystal packing of isoxazole derivatives is predominantly governed by a combination of weak intermolecular forces, including hydrogen bonds and van der Waals interactions. In the case of this compound, the presence of the ester carbonyl oxygen and the nitrogen atom of the isoxazole ring are expected to be key players in directing the crystal lattice formation.

Research on analogous compounds reveals that C—H⋯O hydrogen bonds are a common feature in the crystal structures of isoxazole carboxylates. nih.gov For instance, in the crystal structure of Methyl 3-phenylisoxazole-5-carboxylate, molecules are linked by such hydrogen bonds, forming layers parallel to a specific crystallographic plane. nih.gov It is highly probable that this compound would exhibit similar C—H⋯O interactions, where hydrogen atoms from the butyl chain and the methyl group interact with the carbonyl oxygen or the isoxazole nitrogen of neighboring molecules.

Table 1: Representative Crystal Data for Isoxazole Derivatives

Compound Crystal System Space Group Intermolecular Interactions
Methyl 3-phenylisoxazole-5-carboxylate nih.gov Monoclinic P2₁/c C—H⋯O hydrogen bonds
Ethyl 5-methyl-3-phenylisoxazole-4-carboxylate researchgate.net Monoclinic P2₁/c Not specified
Methyl 4-amino-3-methoxyisoxazole-5-carboxylate nih.gov Monoclinic P2₁/c N—H⋯O hydrogen bonds

Determination of Molecular Conformation and Dihedral Angles

The molecular conformation of this compound will be characterized by the relative orientations of the butyl ester group and the 3-methylisoxazole ring. This is best described by the dihedral angles between the plane of the isoxazole ring and the plane of the ester group.

In related structures, the ester group is often rotated out of the plane of the isoxazole ring. For example, in Methyl 3-phenylisoxazole-5-carboxylate, the ester group is inclined to the isoxazole group by a dihedral angle of 12.14 (6)°. nih.gov Similarly, for Ethyl 5-methyl-3-phenylisoxazole-4-carboxylate, the ethoxycarbonyl group is rotated out of the plane of the isoxazole ring by 16.2 (13)°. researchgate.net This out-of-plane conformation is a common feature to relieve steric strain between the substituents on the ring and the ester group.

For this compound, a similar non-planar conformation is anticipated. The butyl chain itself will possess additional conformational flexibility, with torsion angles around the C-C and C-O single bonds determining its extended or folded state within the crystal lattice. The planarity of the isoxazole ring itself is generally maintained, though minor deviations can occur. In Methyl 4-amino-3-methoxyisoxazole-5-carboxylate, the molecule is reported to be almost planar, a conformation supported by an intramolecular N—H⋯O hydrogen bond. nih.gov However, without such an intramolecular interaction in this compound, a more pronounced twist between the ester and the ring is expected.

Table 2: Dihedral Angles in Isoxazole Carboxylate Derivatives

Compound Dihedral Angle (°) (Ring vs. Substituent)
Methyl 3-phenylisoxazole-5-carboxylate nih.gov 12.14 (6) (isoxazole vs. ester)
Ethyl 5-methyl-3-phenylisoxazole-4-carboxylate researchgate.net 16.2 (13) (isoxazole vs. ethoxycarbonyl)
Methyl 3-phenylisoxazole-5-carboxylate nih.gov 19.79 (12) (isoxazole vs. phenyl)

Theoretical and Computational Investigations of Butyl 3 Methylisoxazole 5 Carboxylate and Isoxazole Esters

Quantum Chemical Calculations (Density Functional Theory - DFT)

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, balancing accuracy with computational cost. It is widely used to predict the properties of organic molecules, including isoxazole (B147169) derivatives. vulcanchem.comnih.gov Methods like B3LYP are frequently paired with basis sets such as 6-31G* or 6-311++G(d,p) to model molecular systems. nih.govresearchgate.net These calculations are foundational for understanding the molecule's geometry, orbital energies, and spectroscopic characteristics.

The first step in a computational study is typically geometry optimization, which locates the minimum energy structure of a molecule. nih.gov For Butyl 3-methylisoxazole-5-carboxylate, this involves determining the bond lengths, bond angles, and dihedral angles that define its most stable three-dimensional shape.

The isoxazole ring itself is an aromatic, five-membered heterocycle and is generally planar. vulcanchem.com Studies on related isoxazole structures, such as methyl 4-amino-3-methoxyisoxazole-5-carboxylate, confirm the near-planarity of the isoxazole ring system through single-crystal X-ray analysis. uni.lumaterialsciencejournal.org However, the butyl ester group (–COOC₄H₉) attached to the ring introduces significant conformational flexibility due to the free rotation around its single bonds. This results in a complex conformational landscape with multiple possible low-energy conformers.

Computational methods can explore these different conformations to identify the global minimum energy structure. Furthermore, predicted data from techniques like ion mobility spectrometry can provide insights into the gas-phase conformations of the molecule. For this compound, predicted Collision Cross-Section (CCS) values suggest how the molecule's shape changes upon forming different ionic adducts. For instance, the sodium adduct ([M+Na]⁺) is predicted to have a larger CCS than the protonated adduct ([M+H]⁺), indicating that coordination with a sodium ion may induce a more extended conformation compared to protonation. vulcanchem.comnih.gov

Table 1: Predicted Collision Cross-Section (CCS) Data for this compound Adducts

Adduct m/z Predicted CCS (Ų)
[M+H]⁺ 184.09682 138.6
[M+Na]⁺ 206.07876 146.9
[M+K]⁺ 222.05270 147.5
[M+NH₄]⁺ 201.12336 157.9
[M-H]⁻ 182.08226 141.7

This table presents predicted data for this compound, illustrating how different ionic adducts can influence its gas-phase conformation. nih.gov

Frontier Molecular Orbital (FMO) theory is a key framework for understanding chemical reactivity. chemicalbook.com It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons (its nucleophilicity), while the LUMO energy relates to its ability to accept electrons (its electrophilicity). chemicalbook.com The energy difference between these two orbitals, the HOMO-LUMO gap (Egap), is a critical indicator of a molecule's kinetic stability and chemical reactivity. researchgate.netmdpi.com A smaller gap generally implies higher reactivity. researchgate.netresearchgate.net

For this compound, the electronic structure is significantly influenced by its substituents. The electron-withdrawing butyl ester group at the 5-position polarizes the isoxazole ring, while the methyl group at the 3-position has a mild electron-donating effect (+I effect). vulcanchem.com DFT calculations can precisely quantify these effects by mapping the distribution of the HOMO and LUMO across the molecule. Typically, for this class of compounds, the HOMO is distributed over the isoxazole ring, while the LUMO may be localized more towards the electron-withdrawing carboxylate group.

While specific HOMO-LUMO energy values for this compound are not available in the cited literature, data from related heterocyclic esters calculated using DFT illustrate the typical energy ranges.

Table 2: Illustrative HOMO, LUMO, and Egap Energies for Related Compounds Calculated via DFT

Compound Method/Basis Set HOMO (eV) LUMO (eV) Egap (eV) Reference
Ethyl 6-amino-5-cyano-2-methyl-4-(4-nitrophenyl)-4H-pyran-3-carboxylate B3LYP/6-311G(d,p) (in DMSO) -6.21 -2.13 4.08 chemicalbook.com
Ethyl 5-hydroxy-2-thioxo-4-(p-tolyl)-6-(trifluoromethyl)hexahydropyrimidine-5-carboxylate B3LYP/6–311++G(d,p) -6.64 -2.01 4.63
Benzyl-3-N-(2,4,5-trimethoxyphenylmethylene)hydrazinecarbodithioate Not Specified -0.26751 -0.18094 0.08657 researchgate.net

This table provides examples of FMO analysis on various heterocyclic compounds, demonstrating the application of DFT in assessing electronic properties. The values are highly dependent on the specific molecule and computational method.

DFT calculations can predict the vibrational frequencies of a molecule, which correspond to the absorption peaks in an infrared (IR) spectrum. chemicalbook.com By calculating these frequencies for an optimized geometry, a theoretical IR spectrum can be generated. This theoretical spectrum is invaluable for interpreting experimental data, as it allows for the precise assignment of vibrational modes (e.g., stretching, bending) to specific functional groups.

For this compound, theoretical calculations would predict characteristic vibrational frequencies for the C=N and N-O stretching of the isoxazole ring, the C=O stretching of the ester group, and various C-H stretching and bending modes of the methyl and butyl groups. In studies of other heterocyclic esters, a strong correlation is often found between the vibrational frequencies calculated with DFT (often scaled by a factor to correct for anharmonicity and basis set limitations) and those measured experimentally using FT-IR spectroscopy. chemicalbook.com This correlation serves to validate both the computational model and the experimental characterization of the synthesized compound.

Natural Bond Orbital (NBO) analysis is a computational method that examines the electron density in terms of localized bonds and lone pairs, providing a detailed picture of bonding and orbital interactions within a molecule. nih.gov It is particularly useful for quantifying hyperconjugative interactions (electron delocalization from a filled donor orbital to an empty acceptor orbital) and understanding the nature of intramolecular and intermolecular hydrogen bonds. nih.gov

Mechanistic Pathway Elucidation through Computational Modeling

Beyond static molecular properties, computational chemistry is a powerful tool for investigating reaction mechanisms. By modeling the potential energy surface of a reaction, chemists can identify intermediates, and more importantly, the transition states that connect them.

A transition state is the highest energy point along a reaction coordinate, and its structure and energy determine the reaction's activation barrier and, therefore, its rate. DFT calculations are widely used to locate and characterize transition states.

The synthesis of 3,5-disubstituted isoxazoles like this compound often involves a [3+2] cycloaddition reaction. For example, one common route is the reaction of a nitrile oxide with an alkyne or alkene. Another efficient protocol involves the catalyzed cycloaddition-condensation of activated primary nitro compounds with alkynes.

Computational modeling of these pathways allows for a step-by-step elucidation of the mechanism. For instance, in the hydrogenation of a related isoxazole ester, ethyl 5-(benzoyloxymethyl)isoxazole-3-carboxylate, computational analysis could be used to explore the domino process involving deoxygenation followed by the reductive opening of the isoxazole ring. Similarly, studies on the formation of 2-isoxazolines via nitrile N-oxide cycloaddition have used DFT calculations to establish that the reactions are polar, one-step processes and that regioselectivity is determined by steric factors in the transition state. Analyzing the transition states for the key bond-forming steps provides fundamental insights into the reaction's feasibility, regioselectivity, and stereoselectivity.

Molecular Dynamics (MD) Simulations for Understanding Dynamic Behavior

Molecular dynamics (MD) simulations offer a window into the dynamic nature of molecules like this compound in various environments, such as in aqueous solution. These simulations track the movements of atoms over time, providing insights into conformational flexibility, solvent interactions, and the stability of molecular complexes. nih.govnih.govnih.govmdpi.com

For isoxazole derivatives, MD simulations have been used to assess the stability of ligand-protein complexes, which is crucial for drug design. nih.govresearchgate.net These simulations can reveal key intermolecular interactions, such as hydrogen bonds and hydrophobic contacts, that stabilize the binding of a molecule to a biological target. nih.gov The stability of these interactions over the simulation time is a good indicator of the potential efficacy of the compound.

The dynamic behavior of a molecule also influences its physical properties. For instance, MD simulations can be used to study the hydration of a molecule, which affects its solubility and bioavailability. rsc.org The simulation can show how water molecules arrange around the solute and how this arrangement changes with concentration.

A hypothetical analysis of a 100-nanosecond MD simulation of this compound in a water box could yield the following data on its structural dynamics.

Table 2: Hypothetical Molecular Dynamics Simulation Parameters for this compound

Parameter Value Description
Simulation Time 100 ns The total time the molecular motion was simulated.
Root Mean Square Deviation (RMSD) 1.5 ± 0.3 Å A measure of the average change in displacement of a selection of atoms for a particular frame with respect to a reference frame. A stable value indicates conformational stability.
Radius of Gyration (Rg) 4.2 ± 0.1 Å A measure of the compactness of the molecule. A stable value suggests no major unfolding or conformational changes.
Solvent Accessible Surface Area (SASA) 350 ± 20 Ų The surface area of the molecule that is accessible to the solvent, indicating its exposure to the surrounding environment.

Note: These values are illustrative and typical for a small organic molecule in aqueous solution.

The stability of the RMSD and Rg values throughout the simulation would suggest that the molecule maintains a relatively stable conformation.

Predictive Modeling of Molecular Properties Relevant to Chemical Design (e.g., In silico ADME-relevant parameters)

In the early stages of drug discovery and chemical design, predictive modeling of Absorption, Distribution, Metabolism, and Excretion (ADME) properties is essential to assess the viability of a compound. researchgate.netresearchgate.net Various in silico tools and models, often based on Quantitative Structure-Activity Relationships (QSAR), are used to estimate these properties for compounds like this compound. nih.govresearchgate.netfrontiersin.org

These predictive models analyze the chemical structure of a molecule and estimate parameters such as:

Lipophilicity (logP): A key factor in membrane permeability and solubility.

Water Solubility (logS): Crucial for absorption and distribution in the body.

Gastrointestinal (GI) Absorption: Predicts the extent to which a compound is absorbed from the gut.

Blood-Brain Barrier (BBB) Permeability: Indicates the potential for a compound to enter the central nervous system.

Cytochrome P450 (CYP) Inhibition: Predicts potential drug-drug interactions and metabolic stability. frontiersin.org

Numerous studies on isoxazole derivatives have utilized such predictive models to evaluate their potential as therapeutic agents. nih.govresearchgate.netfrontiersin.org The following table presents a hypothetical in silico ADME profile for this compound, based on typical values for similar small-molecule drugs.

Table 3: Hypothetical In Silico ADME-Relevant Parameters for this compound

Parameter Predicted Value Interpretation
Molecular Weight 183.21 g/mol Within the typical range for small molecule drugs.
logP (octanol/water) 2.3 Indicates good lipophilicity for membrane permeability.
Water Solubility (logS) -2.5 Suggests moderate solubility.
GI Absorption High Likely to be well-absorbed from the gastrointestinal tract. frontiersin.org
Blood-Brain Barrier (BBB) Permeant No Unlikely to cross the blood-brain barrier. frontiersin.org
Lipinski's Rule of Five Violations 0 Meets the criteria for drug-likeness. researchgate.net
CYP2D6 Inhibitor No Low potential for interaction with this major drug-metabolizing enzyme.

Note: This data is generated for illustrative purposes based on general predictive models for isoxazole esters.

These in silico predictions provide a valuable preliminary assessment of the compound's pharmacokinetic profile, helping to prioritize candidates for further experimental investigation. researchgate.net

Applications of Butyl 3 Methylisoxazole 5 Carboxylate As a Building Block in Complex Chemical Synthesis

Development of Analytical Methodologies Utilizing Isoxazole (B147169) Carboxylic Esters

The development of robust analytical methods is crucial for monitoring the synthesis and purity of complex molecules derived from isoxazole carboxylic esters like Butyl 3-methylisoxazole-5-carboxylate. Chromatographic techniques, particularly Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC), are central to these analytical workflows. vedomostincesmp.ru

Derivatization for Chromatographic Analysis (e.g., Gas Chromatography, High-Performance Liquid Chromatography)

Derivatization is a chemical modification technique used to convert an analyte into a form that is more suitable for analysis by GC or HPLC. research-solution.comjfda-online.com This process can enhance volatility, improve thermal stability, and increase detector response. gcms.cz For a compound like this compound, while it may be directly analyzable under certain conditions, its derivatives or the products of its synthetic transformations might require derivatization for optimal chromatographic performance.

Gas Chromatography (GC):

For GC analysis, compounds should be volatile and thermally stable. While this compound itself is likely amenable to GC analysis, its hydrolysis product, 3-methylisoxazole-5-carboxylic acid, would require derivatization to increase its volatility and reduce peak tailing caused by the polar carboxylic acid group. research-solution.com Common derivatization strategies for carboxylic acids include:

Esterification: Conversion of the carboxylic acid to a more volatile ester, for example, by reaction with an alcohol in the presence of an acid catalyst.

Silylation: Reaction with a silylating agent such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) to replace the active hydrogen of the carboxylic acid with a trimethylsilyl (B98337) (TMS) group. sigmaaldrich.com This is a very common technique for derivatizing polar functional groups. gcms.cz

The choice of derivatization reagent depends on the specific requirements of the analysis and the presence of other functional groups in the molecule. gcms.cz

Analyte Derivatization Reagent Derivative Purpose of Derivatization for GC Analysis
3-methylisoxazole-5-carboxylic acidMethanol/H+Methyl 3-methylisoxazole-5-carboxylateIncrease volatility, improve peak shape
3-methylisoxazole-5-carboxylic acidBSTFA3-methyl-5-(trimethylsilyloxycarbonyl)isoxazoleIncrease volatility, enhance thermal stability

High-Performance Liquid Chromatography (HPLC):

In HPLC, derivatization is often employed to improve the detectability of an analyte, especially when using UV-Vis or fluorescence detectors. nih.gov For this compound and its derivatives that may lack a strong chromophore, derivatization can be essential. Amidation is a frequently used reaction for derivatizing carboxylic acids prior to HPLC analysis. nih.gov

For instance, the hydrolyzed product, 3-methylisoxazole-5-carboxylic acid, could be reacted with a labeling reagent that contains a fluorescent or UV-active group. This would significantly enhance the sensitivity of the detection method.

Analyte Derivatization Reagent Derivative Purpose of Derivatization for HPLC Analysis
3-methylisoxazole-5-carboxylic acidFluorescent Amine (e.g., dansyl cadaverine) + Coupling Agent (e.g., EDC)Fluorescently-tagged amide derivativeEnhance detection by fluorescence
3-methylisoxazole-5-carboxylic acidUV-active Amine (e.g., p-bromoaniline) + Coupling Agent (e.g., EDC)UV-active amide derivativeEnhance detection by UV absorption

Q & A

Basic Research Questions

Q. How can researchers optimize the synthesis of Butyl 3-methylisoxazole-5-carboxylate to improve yield and purity?

  • Methodological Answer : Synthesis of isoxazole esters typically involves cyclocondensation of hydroxylamine derivatives with β-keto esters under alkaline conditions. To optimize yield, control reaction temperature (e.g., 60–80°C) and stoichiometric ratios (e.g., 1:1.2 molar ratio of hydroxylamine to β-keto ester). Anhydrous solvents (e.g., ethanol) and inert atmospheres (e.g., nitrogen) reduce side reactions like hydrolysis. Post-synthesis, purification via column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization (using ethanol/water mixtures) enhances purity. Monitoring reaction progress by TLC or HPLC ensures reproducibility .

Q. What spectroscopic techniques are most effective for characterizing this compound, and what key spectral features should be analyzed?

  • Methodological Answer :

  • NMR Spectroscopy :
  • 1H NMR : Identify the ester butyl group (δ 0.8–1.6 ppm for CH3 and CH2 protons) and isoxazole ring protons (δ 6.0–6.5 ppm for H-4).
  • 13C NMR : Ester carbonyl appears at δ 165–170 ppm; isoxazole carbons resonate between δ 95–160 ppm.
  • IR Spectroscopy : Ester C=O stretch (~1740 cm⁻¹) and isoxazole ring vibrations (C=N/C-O at 1600–1500 cm⁻¹).
  • Mass Spectrometry (HRMS) : Confirm molecular ion ([M+H]+) and fragmentation patterns (e.g., loss of butyl group or CO2).
    Cross-referencing with computational predictions (e.g., DFT) validates assignments .

Advanced Research Questions

Q. How does the crystal structure of this compound influence its reactivity in nucleophilic substitution reactions?

  • Methodological Answer : Single-crystal X-ray diffraction reveals molecular geometry, steric hindrance, and electronic distribution. For example, in ethyl 5-methyl-3-phenylisoxazole-4-carboxylate, the planar isoxazole ring and ester group orientation create electrophilic sites at the 4-position. Steric shielding by the butyl group may reduce reactivity at adjacent positions. Such structural insights guide regioselective modifications (e.g., alkylation or acylation) .

Q. What computational methods are suitable for modeling the electronic properties of this compound, and how do they correlate with experimental data?

  • Methodological Answer : Density Functional Theory (DFT) at the B3LYP/6-31G* level calculates HOMO-LUMO energies, electrostatic potential surfaces, and NMR chemical shifts. For validation:

  • Compare computed IR vibrational frequencies with experimental spectra.
  • Overlay DFT-optimized structures with X-ray crystallography data to assess bond lengths/angles (e.g., C=O bond ~1.21 Å).
  • Use gauge-invariant atomic orbital (GIAO) methods for NMR shift correlations (R² > 0.95 indicates strong agreement).
    These models predict reactivity trends, such as susceptibility to electrophilic attack at electron-deficient isoxazole positions .

Q. How can researchers resolve contradictions in reported biological activities of this compound derivatives?

  • Methodological Answer : Discrepancies may arise from impurities or structural analogs. To address this:

  • Purity Analysis : Use HPLC (C18 column, acetonitrile/water mobile phase) to verify compound homogeneity (>98% purity).
  • Structural Confirmation : Perform 2D NMR (COSY, HSQC) to distinguish regioisomers (e.g., 3-methyl vs. 5-methyl substitution).
  • Biological Assay Controls : Include reference compounds (e.g., known isoxazole-based inhibitors) and replicate experiments across multiple cell lines.
    Meta-analyses of structure-activity relationships (SAR) can identify critical functional groups (e.g., ester vs. amide) for activity .

Experimental Design Considerations

Q. What strategies mitigate degradation of this compound during long-term storage?

  • Methodological Answer :

  • Storage Conditions : Store at –20°C in amber vials under inert gas (argon) to prevent oxidation. Desiccants (e.g., silica gel) reduce hydrolysis.
  • Stability Monitoring : Periodically analyze via HPLC for degradation products (e.g., free carboxylic acid or butanol).
  • Formulation : Use lyophilization for aqueous solutions or encapsulate in cyclodextrins to enhance shelf life .

Q. How can researchers design kinetic studies to elucidate the mechanism of this compound in enzyme inhibition?

  • Methodological Answer :

  • Enzyme Assays : Use stopped-flow spectroscopy to measure initial reaction rates under varying substrate concentrations.
  • Inhibition Constants (Ki) : Determine via Dixon plots (1/v vs. [inhibitor]) or Cheng-Prusoff equation for competitive/non-competitive inhibition.
  • Molecular Docking : AutoDock Vina or Schrödinger Suite models ligand-enzyme interactions (e.g., hydrogen bonding with active-site residues).
    Cross-validate with site-directed mutagenesis to confirm binding residues .

Data Contradiction Analysis

Q. How should researchers address discrepancies in reported melting points of this compound derivatives?

  • Methodological Answer : Variations may stem from polymorphic forms or impurities.

  • Thermal Analysis : Use differential scanning calorimetry (DSC) to identify polymorph transitions (e.g., endothermic peaks).
  • Recrystallization Solvent Screening : Test polar (ethanol) vs. non-polar (hexane) solvents to isolate stable polymorphs.
  • PXRD : Compare experimental patterns with simulated data from single-crystal structures to confirm phase purity .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.